molecular formula C7H9Cl2N3 B11896114 6-Chloro-4-methylpicolinimidamide hydrochloride CAS No. 1179361-43-3

6-Chloro-4-methylpicolinimidamide hydrochloride

Katalognummer: B11896114
CAS-Nummer: 1179361-43-3
Molekulargewicht: 206.07 g/mol
InChI-Schlüssel: CSFKTSZNEBZLOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N₃. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of a chloro group and a methyl group attached to a picolinimidamide core, which is further stabilized by a hydrochloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpicolinimidamide hydrochloride typically involves the chlorination of 4-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-methylpicolinimidamide hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidamide group can be oxidized or reduced.

    Hydrolysis: The imidamide group can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted picolinimidamides with various functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-methylpicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpicolinimidamide: Lacks the chloro group, resulting in different reactivity and applications.

    6-Chloro-4-methylpyridine: Similar structure but lacks the imidamide group, leading to different chemical properties.

    6-Chloro-4-methylpicolinic acid: Contains a carboxylic acid group instead of the imidamide group, affecting its reactivity and applications.

Uniqueness

6-Chloro-4-methylpicolinimidamide hydrochloride is unique due to the presence of both the chloro and imidamide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1179361-43-3

Molekularformel

C7H9Cl2N3

Molekulargewicht

206.07 g/mol

IUPAC-Name

6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H

InChI-Schlüssel

CSFKTSZNEBZLOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)Cl)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.